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Cat. No.: B050589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetrahydrothiophene-2-carbonitrile, a saturated heterocyclic compound, presents a unique

scaffold of interest in medicinal chemistry and drug development. This technical guide provides

a comprehensive overview of its chemical properties, including its structure, reactivity, and

spectroscopic profile. While specific quantitative data for this compound remains limited in

publicly accessible literature, this guide compiles available information and provides context

based on related chemical structures. Detailed experimental methodologies for synthesis and

analysis, where available for analogous compounds, are presented to facilitate further

research.

Chemical and Physical Properties
Tetrahydrothiophene-2-carbonitrile, also known as thiolane-2-carbonitrile, is an organosulfur

compound with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol .[1][2][3]

Its structure features a five-membered saturated ring (thiolane) with a nitrile group attached to

the carbon atom adjacent to the sulfur.

Table 1: Physicochemical Properties of Tetrahydrothiophene-2-carbonitrile and Related

Compounds
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Property
Tetrahydrothiophe
ne-2-carbonitrile

Tetrahydrothiophe
ne

Thiophene-2-
carbonitrile

CAS Number 112212-94-9[1][2][3] 110-01-0 1003-31-2[1][4]

Molecular Formula C₅H₇NS[2] C₄H₈S C₅H₃NS[1][4]

Molecular Weight 113.18 g/mol [1][2][3] 88.17 g/mol 109.15 g/mol [1][4]

Melting Point Data not available -96 °C Data not available

Boiling Point Data not available 119-121 °C[5] 192 °C[1]

Density Data not available 0.997 g/mL 1.172 g/mL at 25 °C[1]

logP (o/w) Data not available Data not available 1.270[2]

Refractive Index Data not available
1.5000–1.5014 (nD25)

[5]
n20/D 1.563

Structural Characteristics and Reactivity
The tetrahydrothiophene ring in Tetrahydrothiophene-2-carbonitrile is not planar and adopts

a puckered or "twist" conformation to minimize ring strain.[1] This three-dimensional structure is

a key feature for potential interactions with biological targets.

The reactivity of Tetrahydrothiophene-2-carbonitrile is primarily dictated by the sulfur atom

and the nitrile group.

Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it a nucleophilic

center. It can readily undergo oxidation to form the corresponding sulfoxide and sulfone.[1]

This transformation can be achieved using oxidizing agents such as hydrogen peroxide or

peroxy acids. The sulfur atom can also coordinate with transition metals, acting as a ligand.

[1]

Nitrile Group: The electron-withdrawing nature of the nitrile group makes the adjacent carbon

atom and the nitrile carbon itself electrophilic.[1] This functional group is susceptible to

nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine,

providing pathways for further functionalization.
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Spectroscopic Analysis
3.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of Tetrahydrothiophene-2-carbonitrile is

the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This

typically appears as a sharp, strong absorption band in the region of 2260-2240 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical

assignment of Tetrahydrothiophene-2-carbonitrile.[1] Due to the chiral center at the carbon

bearing the nitrile group (C2), the protons on the tetrahydrothiophene ring are expected to

exhibit complex splitting patterns. The geminal protons on the same carbon atom can be

diastereotopic, leading to distinct chemical shifts and coupling constants.

While a detailed experimental spectrum for Tetrahydrothiophene-2-carbonitrile is not readily

available, the expected proton and carbon chemical shifts can be estimated based on data for

related structures.

Experimental Protocols
Detailed experimental protocols for the synthesis of Tetrahydrothiophene-2-carbonitrile are

not explicitly described in the reviewed literature. However, general methods for the synthesis

of the tetrahydrothiophene ring and the introduction of a nitrile group can be adapted.

4.1. Synthesis of the Tetrahydrothiophene Ring (General Procedure)

A common method for the synthesis of the tetrahydrothiophene core involves the reaction of a

1,4-dihaloalkane with a sulfide source. The following is a general procedure for the synthesis of

the parent compound, tetrahydrothiophene, which can serve as a starting point for further

functionalization.[5]

Reaction: 1,4-Dichlorobutane is reacted with sodium sulfide in a suitable solvent such as

dimethylformamide (DMF).
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Procedure: A solution of 1,4-dichlorobutane and a solution of sodium sulfide in hot water are

added simultaneously to hot DMF with stirring. The reaction mixture is refluxed for several

hours.

Work-up: The product is distilled from the reaction mixture. The distillate is made alkaline,

and sodium chloride is added to saturate the aqueous layer. The organic layer is separated,

dried over potassium hydroxide, and purified by distillation.

4.2. Introduction of the Nitrile Group

The introduction of a nitrile group at the 2-position of a pre-formed tetrahydrothiophene ring

would likely involve an α-functionalization strategy. This could potentially be achieved through

α-halogenation followed by nucleophilic substitution with a cyanide salt.

4.3. Purification

Purification of Tetrahydrothiophene-2-carbonitrile would likely involve standard techniques

such as distillation under reduced pressure or column chromatography on silica gel.

Biological Activity and Drug Development Potential
While there is no specific information on the biological activity or signaling pathway modulation

of Tetrahydrothiophene-2-carbonitrile, the broader class of thiophene-containing molecules

has significant importance in drug discovery.[6] Thiophene derivatives are known to exhibit a

wide range of pharmacological activities, including anticancer, anti-inflammatory, and

antimicrobial properties.[6]

The tetrahydrothiophene scaffold, being a saturated heterocycle, offers a three-dimensional

geometry that can be advantageous for specific binding to biological targets.[1] The nitrile

group can participate in hydrogen bonding and other interactions within a binding site.

Further research, including biological screening and mechanistic studies, is required to

elucidate the potential of Tetrahydrothiophene-2-carbonitrile as a pharmacologically active

agent.

Logical Relationships and Workflows
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General Synthetic and Reactivity Pathways

The following diagram illustrates the general synthetic logic and key reactivity of the

tetrahydrothiophene core, which is applicable to Tetrahydrothiophene-2-carbonitrile.

General Synthetic and Reactivity Pathways
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Caption: Synthetic and reactivity pathways for the tetrahydrothiophene scaffold.

Experimental Workflow for Compound Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized compound

like Tetrahydrothiophene-2-carbonitrile.
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Experimental Workflow for Compound Analysis
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Caption: Workflow for the analysis of synthesized Tetrahydrothiophene-2-carbonitrile.

Conclusion
Tetrahydrothiophene-2-carbonitrile is a molecule with potential for further exploration in the

field of medicinal chemistry. Its saturated heterocyclic nature and the presence of reactive

functional groups make it an attractive scaffold for the design of novel bioactive compounds.

This guide has summarized the currently available chemical information for this compound.

However, significant gaps in the experimental data, particularly regarding its physical

properties, detailed synthetic and analytical procedures, and biological activity, highlight the
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need for further research to fully unlock its potential. The provided information and proposed

experimental workflows aim to serve as a valuable resource for scientists undertaking such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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